(3S)-3-Ethyloxan-2-one
Description
(3S)-3-Ethyloxan-2-one is a chiral lactone derivative characterized by a six-membered oxygen-containing ring (oxane) with a ketone group at position 2 and an ethyl substituent at position 3 in the (S)-configuration. Its molecular formula is C₇H₁₂O₂ (molecular weight: 128.17 g/mol).
Properties
CAS No. |
103957-83-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
MNMHTBMXCUARLR-LURJTMIESA-N |
SMILES |
CCC1CCCOC1=O |
Isomeric SMILES |
CC[C@H]1CCCOC1=O |
Canonical SMILES |
CCC1CCCOC1=O |
Synonyms |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyltetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-hydroxyhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Ethyltetrahydro-2H-pyran-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Ethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, leading to enantioselective effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
1,4-Dioxan-2-one Derivatives
The compound 5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one () shares a lactone backbone but differs in key aspects:
- Structure : Contains a 1,4-dioxane ring (two oxygen atoms) instead of oxane.
- Substituents : Three methyl groups and two methoxy groups at positions 3, 5, and 5.
- Chirality: Not explicitly stated, but multiple substituents could introduce stereoisomerism.
Key Differences :
(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one (LEX Ligand)
This compound () shares a ketone group and chiral center but diverges in functionalization:
- Structure: Linear chain with hydroxyl, amino, and methyl groups.
- Formula: C₇H₁₅NO₂ (molecular weight: 145.20 g/mol).
- Chirality : One chiral center at C3 (S-configuration).
Key Differences :
Key Differences :
- The aromatic and acid functionalities broaden applications in medicinal chemistry (e.g., drug design) but reduce similarity to simple lactones like (3S)-3-Ethyloxan-2-one .
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